molecular formula C9H10BrIO B8219216 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene

2-Bromo-1-(2-iodoethyl)-4-methoxybenzene

Cat. No.: B8219216
M. Wt: 340.98 g/mol
InChI Key: CYNSAWLRZDTHAH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-iodoethyl)-4-methoxybenzene is an organic compound characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene typically involves the bromination and iodination of a methoxybenzene derivative. One common method involves the initial bromination of 4-methoxybenzene to form 2-bromo-4-methoxybenzene. This intermediate is then subjected to an iodination reaction using an appropriate iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-iodoethyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-Bromo-1-(2-iodoethyl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: Similar in structure but contains an amine group instead of a methoxy group.

    2-Chloroethylamine: Contains a chlorine atom instead of bromine and iodine.

    3-Bromopropylamine: Similar but with a different alkyl chain length.

Uniqueness

2-Bromo-1-(2-iodoethyl)-4-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens with a methoxy group makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-(2-iodoethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrIO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSAWLRZDTHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCI)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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